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Compound of Interest

Compound Name: Boc-D-Chg-OH

Cat. No.: B558547 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR)

spectroscopic data for N-(tert-Butoxycarbonyl)-D-cyclohexylglycine (Boc-D-Chg-OH). Aimed at

researchers, scientists, and professionals in drug development, this document offers a

comprehensive overview of the compound's ¹H and ¹³C NMR spectral characteristics, detailed

experimental protocols for data acquisition, and a logical workflow for NMR analysis.

Summary of NMR Data
The structural elucidation of Boc-D-Chg-OH is critically dependent on ¹H and ¹³C NMR

spectroscopy. While a definitive, publicly available dataset from a single source is not available,

the expected chemical shifts can be reliably predicted based on the analysis of its constituent

functional groups: the N-Boc protecting group, the D-cyclohexylglycine core, and the carboxylic

acid moiety. The following tables summarize the anticipated chemical shifts (δ) in parts per

million (ppm).

Table 1: Predicted ¹H NMR Data for Boc-D-Chg-OH
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

-C(CH₃)₃ (Boc) ~1.45 Singlet 9H

-CH- (cyclohexyl) 1.00 - 1.90 Multiplet 11H

α-CH ~4.00 Doublet 1H

-NH ~5.00 Doublet 1H

-COOH 10.0 - 12.0 Broad Singlet 1H

Table 2: Predicted ¹³C NMR Data for Boc-D-Chg-OH

Carbon Chemical Shift (δ, ppm)

-C(CH₃)₃ (Boc) ~28.5

C(CH₃)₃ (Boc) ~80.0

Cyclohexyl carbons 25.0 - 42.0

α-CH ~58.0

C=O (Boc) ~156.0

C=O (acid) ~175.0

Note: The exact chemical shifts can vary depending on the solvent, concentration, and

instrument parameters.

Experimental Protocols
The following provides a generalized, yet detailed, methodology for the acquisition of high-

quality ¹H and ¹³C NMR spectra for Boc-D-Chg-OH, based on standard practices for protected

amino acids.

Sample Preparation
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Sample Purity: Ensure the Boc-D-Chg-OH sample is of high purity (>95%) to minimize

spectral interference from impurities.

Solvent Selection: Dissolve approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg

for ¹³C NMR in a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl

sulfoxide (DMSO-d₆) are common choices that can effectively solubilize the compound.

Concentration: The specified concentration range is recommended to achieve a good signal-

to-noise ratio within a reasonable acquisition time.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters
¹H NMR Spectroscopy:

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

Number of Scans: 16 to 32 scans are generally sufficient.

Spectral Width: A spectral width of 12-16 ppm is appropriate.

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

¹³C NMR Spectroscopy:

Spectrometer Frequency: 100 MHz or higher.

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a higher number of

scans (1024 or more) is typically required.

Spectral Width: A wider spectral width of 200-250 ppm is used.

Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable to ensure full

relaxation of all carbon nuclei, especially quaternary carbons.
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Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H

coupling, resulting in single lines for each unique carbon atom.

Logical Workflow for NMR Data Acquisition and
Analysis
The process of obtaining and interpreting NMR data follows a structured workflow to ensure

accuracy and reproducibility. This workflow is visualized in the diagram below.
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Caption: Workflow for NMR analysis of Boc-D-Chg-OH.
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To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Boc-D-Chg-
OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558547#1h-nmr-and-13c-nmr-data-for-boc-d-chg-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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